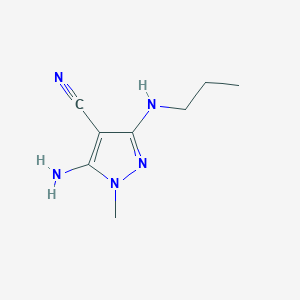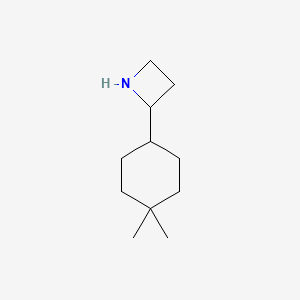
2-(4,4-Dimethylcyclohexyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethylcyclohexyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(4,4-Dimethylcyclohexyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition between an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines under mild conditions.
Industrial Production Methods
Industrial production of azetidines typically involves multistep synthetic routes starting from readily available precursors. The use of metal catalysts and optimized reaction conditions can enhance yield and selectivity. For example, copper-catalyzed multicomponent reactions have been employed to produce functionalized azetidines in good yields .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted azetidines with various functional groups
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
2-(4,4-Dimethylcyclohexyl)azetidine is unique due to its balance of ring strain and stability, making it more manageable than aziridines while still offering significant reactivity. This balance allows for versatile applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)azetidine |
InChI |
InChI=1S/C11H21N/c1-11(2)6-3-9(4-7-11)10-5-8-12-10/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
OHDFLXXWWTUOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2CCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13288005.png)
![1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13288014.png)
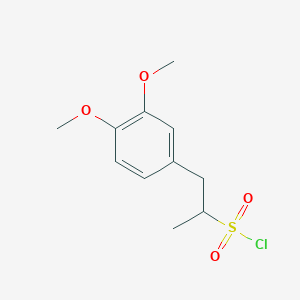
![2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13288032.png)
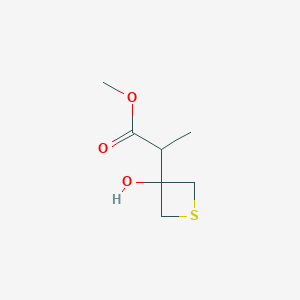
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13288044.png)
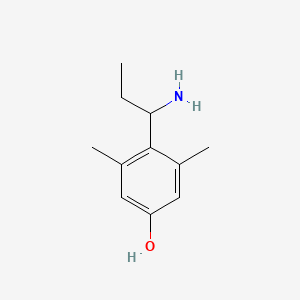

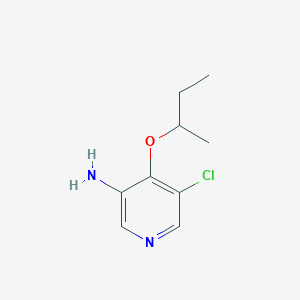
![1-[(3,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13288062.png)
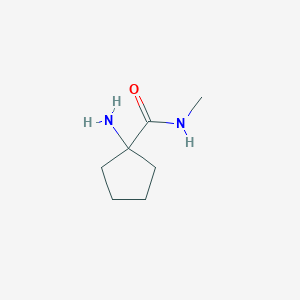
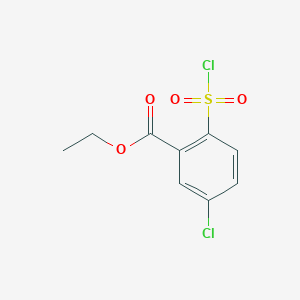
![3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13288066.png)
